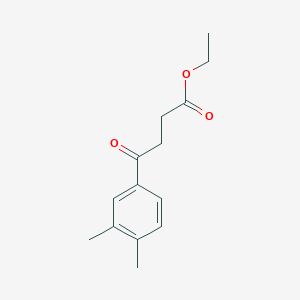

Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

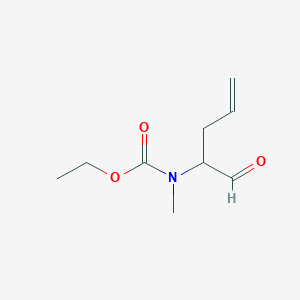

Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate, also known as 4-dimethylphenyl-4-oxobutyrate, is a synthetic compound derived from the esterification of 4-oxobutanoic acid with 3,4-dimethylphenol. It is a white crystalline solid with a melting point of 115-117°C and a boiling point of 261-263°C. It is soluble in methanol, ethanol, and ethyl ether, and slightly soluble in water. This compound has many applications in the fields of organic synthesis, medicine, and biochemistry.

Applications De Recherche Scientifique

Crystal Structure Analysis

The compound has been used in the study of crystal structures. A research paper published in the journal Zeitschrift für Kristallographie - New Crystal Structures details the crystal structure of a compound closely related to Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate . Such studies are crucial in understanding the physical and chemical properties of the compound, which can further aid in its applications in various fields.

Chemical Synthesis

Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate could potentially be used as a reactant in chemical synthesis. For instance, 3,4-Dimethylphenylhydrazine hydrochloride is used as a reactant with ethyl 3-ethoxy-2-ethoxycarbonylprop-2-enoate to produce 2-(3,4-dimethyl-phenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester . This suggests that Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate could potentially be used in similar reactions.

Industrial Applications

The direct resolution of racemates during crystallization is gaining interest due to the prospects for industrial application . As Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate is a chiral compound, it could potentially be used in such processes.

Mécanisme D'action

Target of Action

It is known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its primary targets could be transition metals used in these reactions, such as palladium .

Mode of Action

In the context of SM cross-coupling reactions, the compound may interact with its targets through a process known as transmetalation . This involves the transfer of an organic group from boron to palladium

Biochemical Pathways

The compound likely participates in the SM cross-coupling pathway . This pathway involves the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway can lead to the synthesis of a wide variety of organic compounds .

Pharmacokinetics

Similar compounds are known to be relatively stable and readily prepared , suggesting good bioavailability.

Result of Action

The result of the compound’s action in SM cross-coupling reactions is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide variety of organic compounds

Action Environment

The efficacy and stability of Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate, like many other compounds used in SM cross-coupling reactions, can be influenced by various environmental factors. These include the presence of a transition metal catalyst, the pH of the environment, and the temperature . The compound is known to be relatively stable and environmentally benign .

Propriétés

IUPAC Name |

ethyl 4-(3,4-dimethylphenyl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-4-17-14(16)8-7-13(15)12-6-5-10(2)11(3)9-12/h5-6,9H,4,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLMZKLDVOQALH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=C(C=C1)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20599305 |

Source

|

| Record name | Ethyl 4-(3,4-dimethylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate | |

CAS RN |

175394-01-1 |

Source

|

| Record name | Ethyl 4-(3,4-dimethylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B67283.png)